![molecular formula C12H17N5O3 B2853615 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide CAS No. 919854-95-8](/img/structure/B2853615.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide
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Description
The compound “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide” belongs to the class of organic compounds known as pyrazolopyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines consists of a pyrazole ring fused to a pyrimidine ring . The specific structure of “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide” would include these rings along with the specified substituents.Scientific Research Applications
Cancer Research
Pyrazolopyrimidines, such as the compound , have been studied for their potential in cancer treatment. They can act as kinase inhibitors, targeting specific pathways involved in cancer cell proliferation . The tert-butyl group may enhance the compound’s lipophilicity, aiding in its ability to penetrate cellular membranes and exert its effects on cancer cells .
Antimicrobial Activity
Compounds with the pyrazolopyrimidine moiety have shown promise as antimicrobial agents. Their structural framework allows for interaction with bacterial enzymes or proteins, potentially leading to the development of new antibiotics to combat resistant strains .
Antidepressant Properties
The tert-butyl group’s introduction into heterocycles like pyrazolopyrimidines has been associated with significant biological activities, including antidepressant effects. This could pave the way for the synthesis of novel antidepressants .
Antimalarial Applications
Pyrazolopyrimidine derivatives have been reported to exhibit potent antimalarial activity. The addition of tert-butyl groups to these compounds can substantially improve their antimalarial properties, making them strong candidates for new antimalarial drugs .
Anti-inflammatory and Analgesic Effects
Indole derivatives, which share structural similarities with pyrazolopyrimidines, have demonstrated anti-inflammatory and analgesic activities. This suggests that our compound could be explored for its potential in treating inflammatory conditions and pain management .
DNA Intercalating Agents
Some pyrazolopyrimidine derivatives act as DNA intercalating agents, which can interfere with DNA replication and transcription. This property is particularly useful in the study of antiviral and cytotoxic activities, offering a pathway for the development of new therapeutic agents .
properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-12(2,3)17-10-8(5-14-17)11(19)16(7-13-10)15-9(18)6-20-4/h5,7H,6H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWOVHDWHBLCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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